molecular formula C22H20FNO5S B267712 Ethyl 4-(3,4-dimethoxyphenyl)-2-[(2-fluorobenzoyl)amino]thiophene-3-carboxylate

Ethyl 4-(3,4-dimethoxyphenyl)-2-[(2-fluorobenzoyl)amino]thiophene-3-carboxylate

Cat. No. B267712
M. Wt: 429.5 g/mol
InChI Key: BFRTUKXWVUJYTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(3,4-dimethoxyphenyl)-2-[(2-fluorobenzoyl)amino]thiophene-3-carboxylate, also known as EF5, is a synthetic compound that has gained significant attention in the field of cancer research. EF5 is a hypoxia-selective agent that targets cells that have low oxygen levels, which are commonly found in solid tumors.

Mechanism of Action

Ethyl 4-(3,4-dimethoxyphenyl)-2-[(2-fluorobenzoyl)amino]thiophene-3-carboxylate works by binding to the heme group of proteins that are involved in oxygen transport and utilization, such as hemoglobin and cytochrome c oxidase. This binding prevents the normal function of these proteins, leading to the accumulation of oxygen-depleted cells. Ethyl 4-(3,4-dimethoxyphenyl)-2-[(2-fluorobenzoyl)amino]thiophene-3-carboxylate is then reduced by enzymes in hypoxic cells to form a stable adduct, which can be detected using immunohistochemical staining.
Biochemical and Physiological Effects
Ethyl 4-(3,4-dimethoxyphenyl)-2-[(2-fluorobenzoyl)amino]thiophene-3-carboxylate has been shown to have minimal toxicity in normal tissues, making it an attractive candidate for cancer treatment. It has been shown to increase the sensitivity of hypoxic cells to radiation therapy and chemotherapy, leading to improved treatment outcomes. Ethyl 4-(3,4-dimethoxyphenyl)-2-[(2-fluorobenzoyl)amino]thiophene-3-carboxylate has also been used to identify hypoxic regions in tumors, which can be used to guide treatment planning.

Advantages and Limitations for Lab Experiments

Ethyl 4-(3,4-dimethoxyphenyl)-2-[(2-fluorobenzoyl)amino]thiophene-3-carboxylate has several advantages for lab experiments, including its selective targeting of hypoxic cells, minimal toxicity in normal tissues, and ability to be detected using immunohistochemical staining. However, Ethyl 4-(3,4-dimethoxyphenyl)-2-[(2-fluorobenzoyl)amino]thiophene-3-carboxylate has some limitations, including the need for specialized equipment and expertise to perform immunohistochemical staining, and the potential for false positives due to non-specific binding.

Future Directions

Ethyl 4-(3,4-dimethoxyphenyl)-2-[(2-fluorobenzoyl)amino]thiophene-3-carboxylate has shown promise in cancer treatment and diagnosis, and future research directions include optimizing its synthesis method to improve yields and purity, developing new imaging techniques to detect hypoxic regions in tumors, and exploring its potential use in combination with other cancer therapies. Ethyl 4-(3,4-dimethoxyphenyl)-2-[(2-fluorobenzoyl)amino]thiophene-3-carboxylate may also have applications in other fields, such as cardiovascular disease and neurodegenerative disorders.

Synthesis Methods

Ethyl 4-(3,4-dimethoxyphenyl)-2-[(2-fluorobenzoyl)amino]thiophene-3-carboxylate is synthesized through a multi-step process that involves the reaction of 2-fluorobenzoyl chloride with 3,4-dimethoxyaniline to produce 2-fluorobenzoyl-3,4-dimethoxyaniline. The intermediate product is then reacted with thiophene-3-carboxylic acid to produce Ethyl 4-(3,4-dimethoxyphenyl)-2-[(2-fluorobenzoyl)amino]thiophene-3-carboxylate. The synthesis method of Ethyl 4-(3,4-dimethoxyphenyl)-2-[(2-fluorobenzoyl)amino]thiophene-3-carboxylate has been optimized to produce high yields and purity.

Scientific Research Applications

Ethyl 4-(3,4-dimethoxyphenyl)-2-[(2-fluorobenzoyl)amino]thiophene-3-carboxylate has been extensively studied for its potential use in cancer treatment. It has been shown to selectively target hypoxic cells in solid tumors, leading to increased sensitivity to radiation therapy and chemotherapy. Ethyl 4-(3,4-dimethoxyphenyl)-2-[(2-fluorobenzoyl)amino]thiophene-3-carboxylate has also been used as a diagnostic tool to identify hypoxic regions in tumors using imaging techniques.

properties

Product Name

Ethyl 4-(3,4-dimethoxyphenyl)-2-[(2-fluorobenzoyl)amino]thiophene-3-carboxylate

Molecular Formula

C22H20FNO5S

Molecular Weight

429.5 g/mol

IUPAC Name

ethyl 4-(3,4-dimethoxyphenyl)-2-[(2-fluorobenzoyl)amino]thiophene-3-carboxylate

InChI

InChI=1S/C22H20FNO5S/c1-4-29-22(26)19-15(13-9-10-17(27-2)18(11-13)28-3)12-30-21(19)24-20(25)14-7-5-6-8-16(14)23/h5-12H,4H2,1-3H3,(H,24,25)

InChI Key

BFRTUKXWVUJYTL-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC=C1C2=CC(=C(C=C2)OC)OC)NC(=O)C3=CC=CC=C3F

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC(=C(C=C2)OC)OC)NC(=O)C3=CC=CC=C3F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.